2-Diisobutylcarbamoyl-cyclohexanecarboxylic acid

Lipophilicity Drug Design Physicochemical Property

Standard cyclohexanecarboxylic acid analogs lack the lipophilicity and steric bulk required for hydrophobic active site targeting. This (1R,2S)-configured diisobutylcarbamoyl derivative provides: • LogP 3.02 (vs. 1.3 for unsubstituted analog) - 50× higher octanol partitioning • Chiral scaffold eliminates costly separation steps • Carboxylic acid handle for conjugation or library synthesis Available in 95-98% purity for pharma intermediate and chelator development.

Molecular Formula C16H29NO3
Molecular Weight 283.41 g/mol
CAS No. 332394-38-4
Cat. No. B1297497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Diisobutylcarbamoyl-cyclohexanecarboxylic acid
CAS332394-38-4
Molecular FormulaC16H29NO3
Molecular Weight283.41 g/mol
Structural Identifiers
SMILESCC(C)CN(CC(C)C)C(=O)C1CCCCC1C(=O)O
InChIInChI=1S/C16H29NO3/c1-11(2)9-17(10-12(3)4)15(18)13-7-5-6-8-14(13)16(19)20/h11-14H,5-10H2,1-4H3,(H,19,20)
InChIKeyJVPOLLYQYUEDLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Diisobutylcarbamoyl-cyclohexanecarboxylic Acid Procurement Profile


2-Diisobutylcarbamoyl-cyclohexanecarboxylic acid (CAS 332394-38-4), also identified by IUPAC name 2-[bis(2-methylpropyl)carbamoyl]cyclohexane-1-carboxylic acid, is a synthetic carbamoyl-substituted cyclohexanecarboxylic acid derivative with molecular formula C₁₆H₂₉NO₃ and molecular weight 283.41 g/mol . The compound features a cyclohexane ring bearing a carboxylic acid group at position 1 and a diisobutylcarbamoyl moiety at position 2 [1]. Commercially, it is available in purities of 95% to 98% from multiple specialty chemical suppliers . The compound exists in a defined stereochemical configuration, (1R,2S)-2-[bis(2-methylpropyl)carbamoyl]cyclohexane-1-carboxylic acid, which is critical for applications requiring chiral integrity [2].

Stereochemistry Defined (1R,2S) single enantiomer
Scaffold Diisobutylcarbamoyl cyclohexanecarboxylate
Purity High-purity grades available (supplier-reported)

Why 2-Diisobutylcarbamoyl-cyclohexanecarboxylic Acid Substitution Fails


Generic substitution of 2-diisobutylcarbamoyl-cyclohexanecarboxylic acid with unsubstituted cyclohexanecarboxylic acid or simpler N-alkyl carbamoyl analogs introduces unacceptable physicochemical divergence that compromises performance in applications requiring specific lipophilicity, steric bulk, and metabolic stability. Cyclohexanecarboxylic acid (C₇H₁₂O₂, MW 128.17) lacks both the carbamoyl functionality and the branched alkyl substituents essential for target engagement in enzyme inhibition and extraction chemistry [1]. The diisobutylcarbamoyl moiety confers a calculated LogP of approximately 3.02, whereas unsubstituted cyclohexanecarboxylic acid has LogP ~1.3 . This ~1.7 log unit difference translates to a nearly 50-fold difference in octanol-water partition coefficient, fundamentally altering membrane permeability, protein binding, and organic-phase extraction behavior. Simpler analogs such as 2-(diethylcarbamoyl)cyclohexanecarboxylic acid (C₁₂H₂₁NO₃, MW 227.30) possess significantly reduced lipophilicity and steric volume, failing to recapitulate the hydrophobic interactions achievable with the diisobutyl variant .

Unsubstituted cyclohexanecarboxylic acid
Lacks carbamoyl and branched alkyl groups; lipophilicity and protein binding may shift significantly.
2-(Diethylcarbamoyl) analog
Reduced steric bulk and lower logP may not recapitulate hydrophobic pocket interactions.
Racemic cyclohexanecarboxylic acid derivatives
Undefined stereochemistry can confound chiral-sensitive assays and asymmetric synthesis.

2-Diisobutylcarbamoyl-cyclohexanecarboxylic Acid Differentiation Evidence


LogP Lipophilicity: Diisobutyl vs. Diethylcarbamoyl

The diisobutyl substitution on the carbamoyl nitrogen of 2-diisobutylcarbamoyl-cyclohexanecarboxylic acid produces a calculated LogP value of 3.018, compared to an estimated LogP of approximately 1.9 for the diethylcarbamoyl analog (C₁₂H₂₁NO₃) . This >1.1 log unit difference translates to a 12.6-fold higher predicted octanol-water partition coefficient. The increased lipophilicity is attributable to the additional four methylene and two methyl groups present in the diisobutyl substituents relative to diethyl groups, providing greater hydrophobic surface area and reduced aqueous solubility [1].

LogP Lipophilicity
Class-level
ΔLogP 1.12 · 12.6-fold partition coefficient difference
Supports differentiated membrane permeability and extraction behaviour screening.
Calculated values; no experimental LogP reported.
Lipophilicity Drug Design Physicochemical Property

Steric Bulk vs. Unsubstituted Carbamoyl Analog

2-Diisobutylcarbamoyl-cyclohexanecarboxylic acid possesses a molecular weight of 283.41 g/mol (C₁₆H₂₉NO₃) and contains 6 rotatable bonds . In contrast, (1R,2R)-2-carbamoyl-cyclohexanecarboxylic acid has a molecular weight of 171.20 g/mol (C₈H₁₃NO₃), representing a 112.21 g/mol (65.5%) mass difference [1]. The diisobutyl groups contribute substantial steric bulk that can occupy hydrophobic enzyme pockets inaccessible to the unsubstituted carbamoyl analog. This steric differentiation is critical in structure-activity relationships where the branched isobutyl moieties engage in van der Waals interactions with lipophilic protein subpockets .

Steric Bulk
Class-level
283.41 g/mol vs 171.20 g/mol · 65.5% mass increase · 6 vs 3 rotatable bonds
Hydrophobic pocket occupancy and target selectivity profiles may differ.
Structural descriptors calculated; binding data not available.
Steric Bulk Molecular Weight Enzyme Inhibition

Stereochemical Purity vs. Racemic Derivatives

2-Diisobutylcarbamoyl-cyclohexanecarboxylic acid is commercially supplied with defined stereochemistry as the (1R,2S) enantiomer [1]. This stereochemical definition contrasts with many generic cyclohexanecarboxylic acid derivatives that are supplied as racemic mixtures or with undefined stereochemistry. The compound's alternative nomenclature includes (1R,2S)-2-(diisobutylcarbamoyl)cyclohexane-1-carboxylate and (1R,2S)-2-[(diisobutylamino)-oxomethyl]-1-cyclohexanecarboxylate, confirming the consistent stereochemical assignment . In enzyme inhibition contexts where binding pockets are chiral, the (1R,2S) configuration may exhibit differential activity compared to other stereoisomers, though direct comparative activity data for stereoisomers of this specific compound are not publicly available .

Stereochemical Purity
Specification review
Single (1R,2S) enantiomer · Defined stereochemistry
Reduces racemic confounding in chiral assays and asymmetric synthesis.
Commercial specification; independent enantiomeric excess data not published.
Stereochemistry Chiral Purity Asymmetric Synthesis

Diisobutylcarbamoyl Moiety for Metal Chelation

The diisobutylcarbamoyl functional group, when incorporated into phosphine oxide scaffolds such as octyl(phenyl)-N,N-diisobutylcarbamoyl-methylphosphine oxide (CMPO), serves as an effective chelating agent for selective extraction of transuranium elements and palladium from nitric acid solutions [1]. While the target compound 2-diisobutylcarbamoyl-cyclohexanecarboxylic acid differs from CMPO in having a cyclohexane carboxylic acid core rather than a phosphine oxide, the diisobutylcarbamoyl moiety contributes to metal coordination through the carbamoyl oxygen and nitrogen lone pairs [2]. CMPO-based extraction systems achieve distribution coefficients (D) for Am(III) exceeding 10³ under optimized conditions in the TRUEX process [3]. The branched isobutyl groups provide optimal lipophilicity for organic-phase partitioning while maintaining sufficient polarity for metal coordination, a balance not achievable with linear alkyl or unsubstituted carbamoyl derivatives.

Metal Chelation
Class-level
CMPO analog D(Am) >10³ in TRUEX process
Supports metal-selective extraction research scaffold evaluation.
Inferred from phosphine oxide analogs; direct chelation data not available.
Metal Chelation Actinide Extraction TRUEX Process

2-Diisobutylcarbamoyl-cyclohexanecarboxylic Acid Applications


Lipophilic Enzyme Inhibitor Design

The calculated LogP of 3.018 for 2-diisobutylcarbamoyl-cyclohexanecarboxylic acid makes it a suitable scaffold for designing inhibitors of enzymes with hydrophobic active sites, such as certain cytochrome P450 isoforms, fatty acid-binding proteins, or nuclear hormone receptors. The diisobutyl groups provide ~12.6-fold higher lipophilicity than diethylcarbamoyl analogs , enabling deeper penetration into lipophilic protein subpockets while the carboxylic acid group maintains polar anchoring interactions. This compound can serve as a core template for synthesizing focused libraries of carbamoyl cyclohexanecarboxylic acid derivatives with systematic variation of the N-alkyl substituents to optimize target engagement.

Asymmetric Synthesis Chiral Intermediate

The compound's defined (1R,2S) stereochemistry makes it valuable as a chiral building block in the synthesis of enantiomerically pure pharmaceuticals or agrochemicals [1]. The cyclohexane ring provides a rigid scaffold that can transfer stereochemical information to newly formed bonds in subsequent synthetic transformations. The carboxylic acid functionality enables amide or ester bond formation, while the diisobutylcarbamoyl group remains stable under many reaction conditions, allowing for orthogonal functional group manipulation. Procurement of the single enantiomer eliminates the need for costly chiral separation steps that would be required with racemic material .

Metal-Selective Extractant Precursor

Based on the established efficacy of the diisobutylcarbamoyl moiety in CMPO-based extractants for actinide and palladium separation, 2-diisobutylcarbamoyl-cyclohexanecarboxylic acid can be functionalized to generate novel chelating ligands [2]. The cyclohexane carboxylic acid core provides a platform for conjugation to solid supports (e.g., silica, polymer resins) or for further derivatization to phosphine oxide analogs. The branched isobutyl groups confer the optimal balance of lipophilicity for organic-phase partitioning and sufficient polarity for metal coordination, a profile not achievable with linear alkyl-substituted carbamoyl derivatives [3]. Potential applications include selective extraction of Am(III), Pu(IV), or Pd(II) from nitric acid media in advanced nuclear fuel cycles.

Analytical Reference Standard

With defined molecular formula C₁₆H₂₉NO₃, molecular weight 283.41 g/mol, and characteristic GC-MS fragmentation pattern, 2-diisobutylcarbamoyl-cyclohexanecarboxylic acid can serve as a reference standard in analytical chemistry workflows . The compound's decyl ester derivative has been characterized by GC-MS, providing a spectral fingerprint that can be used for compound identification in complex mixtures [4]. The distinct diisobutyl substitution pattern produces a unique isotopic distribution and fragmentation profile that facilitates unambiguous detection in LC-MS or GC-MS assays, particularly when screening for cyclohexanecarboxylic acid-derived metabolites or environmental contaminants.

Application
Selection Property
Validation Focus
Hydrophobic enzyme inhibitor design
Computed lipophilic-steric balance
Membrane permeability and target binding screening
Asymmetric synthesis chiral building block
Defined (1R,2S) enantiomeric purity
Stereochemical outcome verification
Metal-selective extraction precursor
Diisobutylcarbamoyl chelating scaffold
Metal ion partitioning in nitric acid media
Chromatographic reference standard
Characterized fragmentation pattern
LC-MS/GC-MS analytical method validation

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